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Compound of Interest

Compound Name: 10-Thiofolic acid

Cat. No.: B1664520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 10-thiofolic acid
derivatives, compounds of significant interest in medicinal chemistry and drug development

due to their potential as folate receptor-targeted therapeutic agents. This document details

established synthetic methodologies, provides specific experimental protocols, and presents

quantitative data for key compounds.

Introduction
Folic acid and its derivatives are essential cofactors in a variety of metabolic pathways,

including the synthesis of nucleotides and amino acids. The folate receptor is frequently

overexpressed on the surface of various cancer cells, making it an attractive target for the

selective delivery of cytotoxic agents. 10-Thiofolic acid derivatives, which incorporate a sulfur

atom at the 10-position of the pteroic acid moiety, represent a class of modified folates

designed to exhibit unique chemical properties and biological activities. These modifications

can influence receptor binding affinity, internalization, and the subsequent release of

conjugated drugs. This guide focuses on the chemical synthesis of these important molecules,

providing the necessary information for their preparation and further investigation in drug

discovery and development programs.
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The synthesis of 10-thiofolic acid derivatives can be broadly categorized into two primary

approaches: classical multi-step synthesis and more modern modular approaches.

1. Classical Synthesis of N-10-methyl-4-thiofolic Acid:

Two principal routes have been established for the synthesis of N-10-methyl-4-thiofolic acid.

Both pathways involve the construction of the pteridine ring system followed by coupling with a

modified benzoic acid derivative and finally, the introduction of the L-glutamate moiety.

Route A: This pathway commences with the preparation of a substituted pyrimidine, which

undergoes a series of reactions including condensation, cyclization, and oxidation to form

the thiopteroic acid core.

Route B: An alternative approach involves the reaction of 2,5-diamino-4,6-dichloropyrimidine

with a pre-formed side chain, followed by displacement of a chloro group with a sulfur

nucleophile.

2. General Protocol for Thiolated Folate Derivatives:

A more recent and versatile method involves the direct modification of folic acid. This approach

is advantageous for creating a variety of thiolated derivatives with different linker lengths. The

general scheme involves three main steps:

Synthesis of a Disulfide-Containing Linker: A diol containing a disulfide bond is first

synthesized.

Esterification: Folic acid is then esterified with the disulfide-containing diol.

Reduction: The disulfide bond in the modified folic acid is cleaved using a reducing agent to

yield the final thiolated derivative.

Quantitative Data Summary
The following table summarizes key quantitative data for representative 10-thiofolic acid
derivatives and key intermediates.
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Compound
Name

Synthetic
Route

Yield (%) Purity (%)
Melting
Point (°C)

Spectrosco
pic Data
Highlights

N-10-methyl-

4-thiopteroic

acid

Classical

Route B
- - >300 -

N-10-methyl-

4-thiofolic

acid

Classical

Route (from

thiopteroic

acid)

- - - -

Thiol-ethyl

Folate (TFa)

General

Protocol

73.19

(conversion

rate)

>98.20 -

¹H NMR:

presence of

S-H proton;

IR: S-H

stretch at

2658 cm⁻¹

2,2′-Dithiobis-

ethanol (SS)

General

Protocol

Intermediate

70.13 >99.44 25 -

Data not always available in the reviewed literature.

Experimental Protocols
1. Synthesis of N-10-methyl-4-thiopteroic acid (Classical Route B)[1]

A detailed experimental protocol for this multi-step synthesis is outlined below, based on

established literature.

Step 1: Synthesis of methyl p-[[(2-amino-4-chloro-7,8-dihydro-6-

pteridinyl)methyl]methylamino]benzoate:

A mixture of 2,5-diamino-4,6-dichloropyrimidine and methyl p-[(3-

aminoacetonyl)methylamino]benzoate oxime is reacted to yield the dihydro-pteridinyl

intermediate.
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Step 2: Synthesis of p-[[(2-amino-3,4-dihydro-4-thioxo-6-

pteridinyl)methyl]methylamino]benzoic acid (N10-methyl-4-thiopteroic acid):

The chloro group of the intermediate from Step 1 is displaced using sodium hydrosulfide.

Simultaneous air oxidation of the dihydropteridine ring and saponification of the ester

group affords the final product.

2. General Protocol for the Synthesis of Thiol-Ethyl Folate (TFa)[2]

This protocol provides a modern and adaptable method for the synthesis of thiolated folate

derivatives.

Step 1: Synthesis of 2,2′-Dithiobis-ethanol (SS):

Dissolve 1 mmol of iodine in 10 mL of a 4 mM aqueous potassium iodide solution with

stirring until complete dissolution.

Add 2 mmol of 2-Hydroxy-1-ethanethiol to the solution and continue the reaction for two

hours.

Add 10 mL of ethyl acetate to the yellow reaction mixture and stir for 15 minutes.

Separate the upper ethyl acetate layer and obtain the disulfide product by rotary

evaporation.

Step 2: Synthesis of S-S-containing diol-modified FA (Fa-SS) via Esterification:

Folic acid is esterified with the synthesized 2,2′-Dithiobis-ethanol. Detailed conditions for

this step require further optimization based on specific laboratory setups.

Step 3: Preparation of Thiolated Folic Acid (TFa):

Dissolve 0.5 mmol (0.289 g) of Fa-SS in 15 mL of DMSO.

Add 0.5 mmol (0.077 g) of dithiothreitol (DTT) to the solution.
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Carry out the reaction for 10 hours under stirring at 37 °C to yield the final product, Thiol-

ethyl Folate.[2]

Visualization of Synthetic Workflows
Diagram 1: Classical Synthesis of N-10-methyl-4-thiofolic acid (Route B)

2,5-Diamino-4,6-
dichloropyrimidine
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Caption: Synthesis of N-10-methyl-4-thiofolic acid via Route B.

Diagram 2: General Protocol for Thiolated Folate Derivatives

2-Hydroxy-1-ethanethiol 2,2'-Dithiobis-ethanol (SS)Iodine/KI

Fa-SS (Esterified Folic Acid)
Folic Acid Esterification

Thiolated Folic Acid (TFa)DTT (Reduction)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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